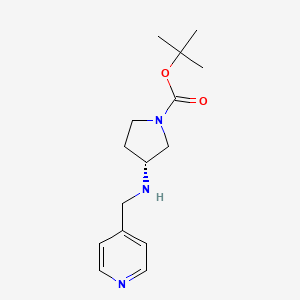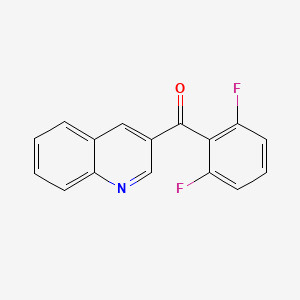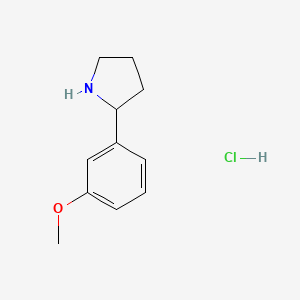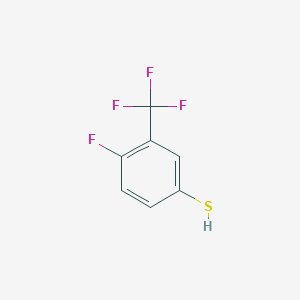
(R)-1-Boc-3-N-(Pyridin-4-ylmethyl)-amino-pyrrolidine
Übersicht
Beschreibung
®-1-Boc-3-N-(Pyridin-4-ylmethyl)-amino-pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a pyridin-4-ylmethyl group and protected by a tert-butoxycarbonyl (Boc) group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Boc-3-N-(Pyridin-4-ylmethyl)-amino-pyrrolidine typically involves the following steps:
Protection of the amine group: The pyrrolidine ring is first protected with a Boc group to prevent unwanted reactions at the nitrogen atom.
Substitution reaction: The protected pyrrolidine is then reacted with pyridin-4-ylmethyl chloride in the presence of a base such as potassium carbonate in a solvent like dimethylformamide. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-Boc-3-N-(Pyridin-4-ylmethyl)-amino-pyrrolidine can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form corresponding N-oxides.
Reduction: The pyridin-4-ylmethyl group can be reduced to form the corresponding piperidine derivative.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Trifluoroacetic acid is commonly used to remove the Boc protecting group.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of free amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-1-Boc-3-N-(Pyridin-4-ylmethyl)-amino-pyrrolidine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study the interactions of pyrrolidine derivatives with biological targets. It can serve as a ligand in the development of new drugs.
Medicine
In medicinal chemistry, ®-1-Boc-3-N-(Pyridin-4-ylmethyl)-amino-pyrrolidine is explored for its potential therapeutic applications. It can be used as a precursor for the synthesis of pharmaceutical agents.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of active pharmaceutical ingredients.
Wirkmechanismus
The mechanism of action of ®-1-Boc-3-N-(Pyridin-4-ylmethyl)-amino-pyrrolidine involves its interaction with specific molecular targets. The pyridin-4-ylmethyl group can interact with enzymes or receptors, modulating their activity. The Boc group provides stability during synthesis and can be removed to expose the active amine group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridin-4-ylmethyl 4-aminobenzoate: Similar in structure but contains a benzoate group instead of a pyrrolidine ring.
Diethyl (pyridin-4-ylmethyl)phosphate: Contains a phosphate group instead of a pyrrolidine ring.
4-Hydroxymethylpyridine: Contains a hydroxymethyl group instead of a pyrrolidine ring.
Uniqueness
®-1-Boc-3-N-(Pyridin-4-ylmethyl)-amino-pyrrolidine is unique due to its chiral pyrrolidine ring and the presence of both a Boc protecting group and a pyridin-4-ylmethyl group. This combination of features makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
Eigenschaften
IUPAC Name |
tert-butyl (3R)-3-(pyridin-4-ylmethylamino)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-9-6-13(11-18)17-10-12-4-7-16-8-5-12/h4-5,7-8,13,17H,6,9-11H2,1-3H3/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUYCBRZVLMKIS-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)NCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3-Chlorophenyl)methyl]piperidine-3-carboxylic acid hydrochloride](/img/structure/B3335337.png)












![2-Bromo-1-[6-(4-fluoro-phenyl)-2-methylpyridin-3-yl]ethanone hydrobromide](/img/structure/B3335435.png)
